Chlorhydrate de N-méthyl fluoxétine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

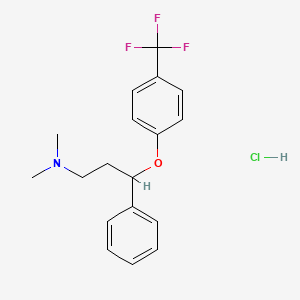

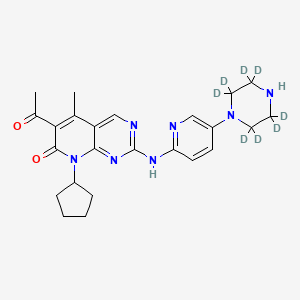

N-Methyl Fluoxetine Hydrochloride, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride, is a selective serotonin reuptake inhibitor (SSRI). It is widely recognized for its application in the treatment of depression and various mood disorders. This compound is a racemic mixture of R(-)-fluoxetine and S(+)-fluoxetine, which exhibit moderate differences in inhibitory activity .

Applications De Recherche Scientifique

N-Methyl Fluoxetine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of SSRIs and their analogs.

Biology: Investigated for its effects on serotonin transporters and its role in neurotransmission.

Medicine: Extensively studied for its antidepressant properties and potential neuroprotective effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Fluoxetine Hydrochloride involves multiple steps, starting from the reaction of 4-trifluoromethylphenol with epichlorohydrin to form 4-trifluoromethylphenoxypropanol. This intermediate is then reacted with methylamine to produce N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The final step involves the conversion of this amine to its hydrochloride salt .

Industrial Production Methods: Industrial production of N-Methyl Fluoxetine Hydrochloride typically employs large-scale batch reactors. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl Fluoxetine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Halogenation and alkylation reactions are common, where the trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs .

Mécanisme D'action

N-Methyl Fluoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (SERT) and modulates the serotoninergic tone by increasing the availability of serotonin .

Comparaison Avec Des Composés Similaires

Nisoxetine: A selective norepinephrine reuptake inhibitor.

Tomoxetine: Another norepinephrine reuptake inhibitor with structural similarities to fluoxetine.

Paroxetine: An SSRI with a different chemical structure but similar pharmacological effects.

Uniqueness: N-Methyl Fluoxetine Hydrochloride is unique due to its trifluoromethyl group, which significantly enhances its potency and specificity as a serotonin reuptake inhibitor. This structural feature distinguishes it from other SSRIs and contributes to its effectiveness in treating a wide range of mood disorders .

Propriétés

IUPAC Name |

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO.ClH/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21;/h3-11,17H,12-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNAWNZZEQJKCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/new.no-structure.jpg)

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)